1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone
Description
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone (CAS: 55154-36-4) is a substituted anthraquinone derivative with a molecular formula of C₂₈H₂₁NO₆ and a molecular weight of 467.477 g/mol . Its structure features an anthraquinone core modified with amino (-NH₂), hydroxyl (-OH), and a branched phenoxyethoxy substituent. This compound is primarily utilized in analytical chemistry, where it serves as a standard for reverse-phase HPLC separations using Newcrom R1 columns . The substituent's complexity contributes to its chromatographic behavior, particularly its LogP of 5.12, which reflects moderate hydrophobicity suitable for RP-HPLC applications .
Properties
CAS No. |
55154-36-4 |
|---|---|
Molecular Formula |
C28H21NO6 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H21NO6/c29-26-23(16-22(30)24-25(26)28(32)21-9-5-4-8-20(21)27(24)31)35-19-12-10-18(11-13-19)34-15-14-33-17-6-2-1-3-7-17/h1-13,16,30H,14-15,29H2 |
InChI Key |
XRESJEKELBUBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Notes |
|---|---|---|
| 1-amino-4-hydroxy-2-chloroanthraquinone | Halogenated anthraquinone substrate | Reactant for nucleophilic substitution |
| Phenols (e.g., phenol, cresols) | Nucleophile precursor | Used in catalytic amounts or excess |
| Glycol ethers (e.g., 2-phenoxyethanol) | Nucleophile precursor | Used to form ether linkages |
Solvents
The reaction is typically conducted in organic solvents that are:
- Stable at elevated temperatures (110°–180°C)
- Easy to regenerate and handle
- Examples include chlorobenzene, nitrobenzene, toluene, xylene, and ethylene glycol ethers
Phase-Transfer Catalysts (PTC)
Phase-transfer catalysts enable efficient nucleophilic substitution by transferring the nucleophile into the organic phase:
| Catalyst Type | Examples | Preferred Usage (wt% relative to anthraquinone) |
|---|---|---|
| Quaternary ammonium salts | Tetrabutylammonium bromide/chloride, benzyltributylammonium bromide/chloride, tetrapropylammonium chloride | 1–20% (typical) |
| Phosphonium compounds | Tetrabutylphosphonium chloride, n-hexadecyltributylphosphonium bromide | Similar ranges |
| Crown ethers | 18-crown-6, dibenzo-18-crown-6 | Used less frequently |
Alkaline-Acting Agents
Alkaline agents deprotonate the phenol or alcohol to generate the nucleophilic alkoxide or phenolate:
| Alkaline Agent | Notes |
|---|---|
| Potassium hydroxide (KOH) | Strong base, commonly used |
| Potassium carbonate (K2CO3) | Mild base, preferred for better control |
| Potassium hydrogen carbonate (KHCO3) | Used for moderate alkalinity |
Stepwise Reaction Procedure
Dissolution: The halogenated anthraquinone (1-amino-4-hydroxy-2-chloroanthraquinone) is dissolved in an organic solvent such as chlorobenzene.
Addition of Reagents: The phenol or alcohol nucleophile (e.g., 2-phenoxyethanol) is added along with the alkaline-acting agent and the phase-transfer catalyst.
Heating: The reaction mixture is heated at 110°–180°C for 2 to 30 hours. The temperature and time depend on the nucleophile and catalyst used.
Work-up: After completion, the mixture is diluted with a low aliphatic alcohol such as methanol or ethanol to precipitate the product.
Isolation: The precipitated 1-amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone is filtered, washed, and purified by standard methods.
Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction temperature | 110°–180°C | Higher temperature accelerates reaction |
| Reaction time | 2–30 hours | Depends on catalyst and nucleophile |
| Phenol/nucleophile amount | Phenol: 1.1–1.2 mol per mol substrate; Alcohol: 2–4 mol per mol substrate | Phenol often used in catalytic or slight excess amounts |
| Catalyst loading | 0.1–50% by weight (preferably 1–20%) | Sufficient to promote phase transfer |
| Solvent | Chlorobenzene, nitrobenzene, ethylene glycol ethers | Selected for stability and ease of recovery |
Advantages of This Preparation Method
- Avoids excessive phenol usage: Unlike older aqueous methods requiring large phenol excess, this method uses catalytic or slight excess amounts, reducing waste and cost.
- No pressure apparatus needed: The reaction proceeds under atmospheric pressure in stable organic solvents.
- Easier solvent recovery: Use of chlorobenzene or glycol ethers allows for straightforward solvent recycling.
- Versatility: The method accommodates various phenols and alcohols to introduce different substituents.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting material | 1-amino-4-hydroxy-2-chloroanthraquinone |
| Nucleophile | Phenol or glycol ether (e.g., 2-phenoxyethanol) |
| Solvent | Chlorobenzene, nitrobenzene, ethylene glycol ethers |
| Catalyst | Quaternary ammonium salts (e.g., tetrabutylammonium bromide) |
| Base | Potassium hydroxide, potassium carbonate |
| Temperature | 110°–180°C |
| Time | 2–30 hours |
| Work-up | Dilution with methanol or ethanol, filtration, purification |
| Product isolation | Precipitation and filtration |
Research Findings and Industrial Relevance
- The described method is patented (e.g., US4485043A) and has been validated for producing anthraquinone derivatives with high purity and yield.
- The use of phase-transfer catalysts significantly improves reaction rates and selectivity.
- Industrial processes benefit from the elimination of high-pressure equipment and reduced phenol excess, lowering operational hazards and costs.
- The method is adaptable to synthesize a variety of substituted anthraquinones by changing the phenol or alcohol nucleophile, offering versatility for dye manufacturing.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could yield hydroquinone-like products.
Substitution: Substitution reactions at the amino or hydroxyl groups are possible.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role in these reactions.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: Used as a precursor for other anthraquinone-based dyes and pigments.
Biology: Investigated for its potential as an antitumor agent due to its structural resemblance to anthracycline antibiotics.
Medicine: Research explores its cytotoxic effects and potential therapeutic applications.
Industry: Employed in dyeing, printing, and colorant industries.
Mechanism of Action
The precise mechanism by which 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone exerts its effects remains an active area of study. It likely interacts with cellular targets, affecting processes such as DNA replication or cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Anthraquinone Derivatives
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with analogs:
*Estimated based on substituent contributions.
Key Observations:
- Substituent Complexity: The target compound’s phenoxyethoxy group introduces steric bulk and hydrophobicity, distinguishing it from simpler analogs like 1-amino-2-phenoxy-4-hydroxyanthraquinone .
- LogP Trends: Longer alkyl chains (e.g., nonyloxy in ) or aromatic extensions (e.g., phenoxyethoxy in ) increase LogP, enhancing lipid solubility.
- Molecular Weight : The target compound’s higher molecular weight (467 vs. 347–471 g/mol) correlates with its role in specialized applications like HPLC standards .
Stability Considerations:
- Electron-donating groups (e.g., methoxy in Disperse Red 53 ) enhance oxidative stability, whereas amino/hydroxy groups increase susceptibility to hydrogen bonding and aggregation .
Research Findings and Industrial Relevance
- Structure-Activity Relationships (SAR): Substituent Length: Longer alkoxy chains (e.g., nonyloxy in ) improve thermal stability in industrial polymers. Aromatic Extensions: Phenoxyethoxy groups enhance π-π stacking in chromatographic matrices, improving retention times .
- Market Data: 1-Hydroxy-4-[[4-(nonyloxy)phenyl]amino]anthraquinone has significant consumption in materials science, with projected growth in Asia-Pacific markets .
Biological Activity
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone (CAS No. 55154-36-4) is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique chemical structure, which includes an amino group, hydroxyl group, and multiple phenoxy substituents. The molecular formula for this compound is , with a molecular weight of approximately 467.47 g/mol. This article explores its biological activities, including its pharmacological potential, synthesis methods, and comparative studies with similar compounds.
The compound exhibits a vivid color due to its chromophoric properties, making it useful in various applications, including dyeing processes. Its structure enhances solubility and biological activity compared to simpler anthraquinones.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.47 g/mol |
| CAS Number | 55154-36-4 |
| LogP | 5.12 |
Biological Activity
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone has been shown to exhibit significant biological activities, particularly in pharmaceutical applications:
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action.
- Interaction with Biological Macromolecules : Research indicates that this compound interacts with proteins and nucleic acids, which could influence its biological efficacy. These interactions are crucial for understanding the pharmacodynamics of the compound.
- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against both gram-positive and gram-negative bacteria, indicating a possible role in therapeutic applications against infections.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of 1-amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone:
- Synthesis Methods : Various methodologies for synthesizing this compound have been documented, including reactions involving substituted phenols and anthraquinone derivatives. These methods aim to optimize yield and purity while maintaining the desired biological activity.
- Comparative Studies : In comparative studies with simpler anthraquinones, it was found that the presence of multiple phenoxy groups significantly enhances solubility and potential biological activity. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Amino-4-hydroxyanthraquinone | Simpler structure; fewer substituents | |
| 1-Hydroxy-4-aminoanthraquinone | Similar core structure but lacks phenoxy groups | |
| 1-Amino-4-hydroxy-2-methyl-anthraquinone | Contains a methyl group instead of phenoxy substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
